molecular formula C24H23ClN2O2 B12813744 Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride CAS No. 139214-11-2

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride

Cat. No.: B12813744
CAS No.: 139214-11-2
M. Wt: 406.9 g/mol
InChI Key: NRPKZBJQMMCLPA-UHFFFAOYSA-N
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Description

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound known for its significant biological activity. This compound is part of a class of heterocyclic compounds that have shown potential in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

CAS No.

139214-11-2

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

12-[3-(dimethylamino)propyl]-3-oxa-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14,16,18,20-nonaen-4-one;hydrochloride

InChI

InChI=1S/C24H22N2O2.ClH/c1-25(2)14-7-15-26-21-17-9-4-3-8-16(17)12-13-20(21)23-22(26)18-10-5-6-11-19(18)24(27)28-23;/h3-6,8-13H,7,14-15H2,1-2H3;1H

InChI Key

NRPKZBJQMMCLPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C(=O)O4.Cl

Origin of Product

United States

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